molecular formula C17H20N2OS B5119222 1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea

1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea

Cat. No.: B5119222
M. Wt: 300.4 g/mol
InChI Key: GELRYUUVESCSMU-UHFFFAOYSA-N
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Description

1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a benzyl moiety, an ethyl chain, and a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea typically involves the reaction of 3-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethylamine and phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenylurea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylurea moiety may interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(2-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea
  • 1-{2-[(4-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea
  • 1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)urea

Uniqueness

1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea is unique due to the specific positioning of the methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-14-6-5-7-15(12-14)13-21-11-10-18-17(20)19-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRYUUVESCSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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